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molecular formula C6H5N3 B1339889 2-(Pyrimidin-4-yl)acetonitrile CAS No. 794522-90-0

2-(Pyrimidin-4-yl)acetonitrile

Cat. No. B1339889
M. Wt: 119.12 g/mol
InChI Key: SHHGMESNVFQZIV-UHFFFAOYSA-N
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Patent
US07939536B2

Procedure details

To 70 mL of an aqueous solution containing 5 g of dimethyl-[(E)-2-(4-pyrimidinyl)vinyl]amine, 9.48 g of hydroxylamine-O-sulfonic acid was added and stirred at 50° C. for 30 minutes. The reaction solution was made basic by addition of saturated aqueous hydrogen-carbonate solution under cooling with ice, and extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and removed of the solvent by distillation under reduced pressure. Thus obtained residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=30:1) to provide 1.56 g (yield: 39%) of the title compound as pale yellow crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
C[N:2](C)/[CH:3]=[CH:4]/[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][N:6]=1.NOS(O)(=O)=O.C(=O)([O-])O>>[N:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]#[N:2])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CN(\C=C\C1=NC=NC=C1)C
Name
Quantity
9.48 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
aqueous solution
Quantity
70 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removed of the solvent by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Thus obtained residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=30:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CN=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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